3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-

Description

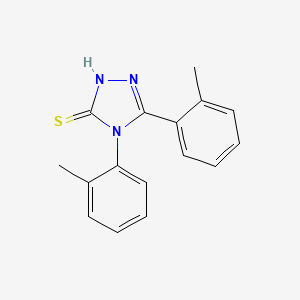

3H-1,2,4-Triazole-3-thione derivatives are heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and a sulfur atom. The specific compound 2,4-dihydro-4,5-bis(2-methylphenyl)-3H-1,2,4-triazole-3-thione features two ortho-methylphenyl substituents at positions 4 and 5 of the triazole-thione core.

Properties

IUPAC Name |

3,4-bis(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-11-7-3-5-9-13(11)15-17-18-16(20)19(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUXUGQGMVKQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Thiosemicarbazides

- Reaction: Hydrazides (derived from aromatic acids) are reacted with alkyl or aryl isothiocyanates.

- Conditions: Reflux in ethanol for approximately 4–7 hours.

- Outcome: Formation of bis-thiosemicarbazide derivatives.

Hydrazide + Isothiocyanate → Bis-thiosemicarbazide

Data:

- Yields ranged from 42% to 86%.

- Reaction monitored via IR (disappearance of C=O stretch, appearance of N-H and C=S stretches).

- Recrystallization from DMF-water yields pure intermediates.

Step 2: Cyclization to Triazole Derivatives

- Reaction: The bis-thiosemicarbazide is treated with sodium hydroxide (NaOH, 2N) and refluxed.

- Conditions: Reflux for approximately 4 hours.

- Outcome: Formation of the 1,2,4-triazole-3-thione ring via intramolecular cyclization.

Bis-thiosemicarbazide + NaOH → 1,2,4-Triazole-3-thione derivative

- Neutralization: The reaction mixture is acidified with hydrochloric acid, precipitating the pure product.

- Purification: Filtration and recrystallization from ethanol.

- Reaction completion within 6 hours.

- Higher yields compared to traditional methods.

- Reduced solvent use and shorter reaction times.

Specific Synthesis of Target Compound

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- can be synthesized by selecting appropriate hydrazides and isothiocyanates:

- Hydrazide precursor: Derived from 2-methylbenzoic acid hydrazide.

- Isothiocyanate: 2-methylphenyl isothiocyanate.

- Dissolve the hydrazide in ethanol and add the aryl isothiocyanate.

- Reflux for 4–7 hours, monitoring via TLC.

- Cool, filter, and recrystallize from ethanol.

- Reflux the obtained bis-thiosemicarbazide with sodium hydroxide.

- Acidify with HCl to precipitate the target compound.

Data Tables and Comparative Analysis

| Method | Reaction Time | Solvent Used | Yield (%) | Purification | Environmental Impact |

|---|---|---|---|---|---|

| Traditional | >8 hours | Various (e.g., acetic acid) | 30–60 | Multiple recrystallizations | Higher waste, hazardous solvents |

| New One-Pot | 4–6 hours | Ethanol, water | 42–86 | Single recrystallization | Environmentally friendly, less waste |

Research Findings and Notes

- The new methodology demonstrates superior efficiency with higher yields and shorter reaction times.

- Use of ethanol and water reduces environmental impact.

- The process is scalable and suitable for industrial applications.

- Characterization of products confirms the formation of the desired 1,2,4-triazole-3-thione core, with IR, NMR, and melting point data aligning with literature.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

The triazole ring structure is known for its antimicrobial properties. Studies have demonstrated that derivatives of 3H-1,2,4-triazole exhibit significant activity against a range of bacteria and fungi. For instance, the synthesis of 4-haloaryl-5-(thiophen-2-yl or 5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones has shown promising in vitro antimicrobial activity against various pathogens . The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

2. Antidepressant Potential

Research indicates that certain triazole derivatives may possess antidepressant effects. For example, studies on 2,4-dihydro-3H-1,2,4-triazole-3-thiones have suggested their potential as antidepressants due to their ability to modulate neurotransmitter levels . This application is particularly relevant in developing new treatments for mood disorders.

3. Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. The structural modifications of triazoles can enhance their efficacy against specific cancer cell lines. For instance, derivatives have been synthesized and tested for cytotoxicity against human cancer cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Agricultural Applications

1. Fungicides

Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. They inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This action leads to the disruption of fungal growth and reproduction . The application of such compounds can significantly reduce crop losses due to fungal infections.

2. Plant Growth Regulators

Some triazole derivatives have been explored as plant growth regulators. They can modulate plant growth by affecting hormone levels and metabolic processes. This application is beneficial in enhancing crop yield and improving resistance to environmental stressors .

Materials Science Applications

1. Coordination Compounds

Triazoles are utilized in the synthesis of coordination compounds with transition metals. These compounds exhibit unique electronic and magnetic properties that are valuable in materials science for developing new materials with specific functionalities . The ability to form stable complexes makes them suitable for applications in catalysis and sensors.

2. Polymer Chemistry

The incorporation of triazole units into polymer backbones can enhance the thermal stability and mechanical properties of polymers. Research has shown that polymers containing triazole derivatives exhibit improved performance in various applications, including coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Research Findings and Gaps

- Structural Insights : Methyl and methoxy substituents on triazole-thiones significantly modulate electronic and steric properties, affecting bioactivity and toxicity .

- Data Limitations: No direct evidence exists for the target compound’s synthesis, yield, or biological activity.

- Toxicity Prediction : Computational tools like GUSAR, used for dimethoxyphenyl analogs, could predict the target compound’s LD₅₀ and guide safety assessments .

Biological Activity

3H-1,2,4-Triazole-3-thione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- is a notable member of this class, exhibiting potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C15H16N4S

- Molecular Weight : 284.37 g/mol

- CAS Registry Number : 37526-42-4

Biological Activities

The biological activities of 3H-1,2,4-Triazole derivatives are extensive. Notable activities include:

- Antimicrobial Activity : Various studies have demonstrated the antimicrobial properties of triazole derivatives against a range of pathogens.

- Antidepressant Potential : Research indicates that certain triazole derivatives exhibit antidepressant-like effects in animal models.

- Anticonvulsant Effects : Some triazole derivatives have been investigated for their anticonvulsant properties.

Synthesis Methods

The synthesis of 3H-1,2,4-Triazole derivatives typically involves:

- Cyclization Reactions : The formation of the triazole ring often occurs through cyclization reactions involving thiosemicarbazides and isothiocyanates.

- Substitution Reactions : Various substituents can be introduced to enhance biological activity.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of substituted 1,2,4-triazoles and tested them against common bacterial strains. The results indicated that compounds with electron-withdrawing groups at the para position on the phenyl ring exhibited superior antimicrobial activity compared to those with electron-donating groups .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

| Compound C | Weak | Strong |

Case Study 2: Antidepressant Activity

In another investigation focusing on antidepressant properties, several triazole derivatives were assessed for their ability to modulate neurotransmitter levels in rodent models. The study found that specific compounds significantly increased serotonin levels without affecting norepinephrine uptake .

Q & A

Q. What are the standard synthetic protocols for preparing 3H-1,2,4-Triazole-3-thione derivatives, and how can they be adapted for this compound?

The compound is typically synthesized via condensation reactions. For example, a reflux method involves reacting substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Modifications to substituents (e.g., 2-methylphenyl groups) require adjusting stoichiometry and reaction time to optimize yield and purity. Analytical validation via NMR, HPLC, or mass spectrometry is critical to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural conformation?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.

- HPLC with UV detection for purity assessment, particularly to detect byproducts from incomplete substitution reactions .

Q. What regulatory requirements apply to toxicity and safety studies for this compound?

Under U.S. EPA guidelines (§716.120), unpublished studies on pharmacokinetics, genotoxicity, subchronic toxicity, and carcinogenicity must be submitted if the compound’s purity exceeds 90%. Priority should be given to environmental impact assessments and dose-response relationships in model organisms .

Q. How can researchers design preliminary biological activity assays for this compound?

Begin with in vitro antimicrobial screening against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) using disk diffusion or microdilution assays. For anti-inflammatory activity, measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines. Dose ranges should span 1–100 µM, with positive controls (e.g., ampicillin, diclofenac) .

Advanced Research Questions

Q. How can conflicting data on antimicrobial efficacy across studies be resolved?

Discrepancies often arise from variations in substituent positions (e.g., 2,4- vs. 3,4-dimethoxyphenyl groups) or assay conditions. Address this by:

- Standardizing MIC (minimum inhibitory concentration) protocols across labs.

- Performing structure-activity relationship (SAR) studies to isolate the contributions of specific functional groups.

- Validating results with in vivo models (e.g., murine infection assays) to account for bioavailability differences .

Q. What mechanistic insights exist for this compound’s interaction with molecular targets?

Preliminary evidence suggests modulation of TGF-β1 and VEGF pathways in wound-healing models, potentially via thione-mediated redox signaling. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 or bacterial dihydrofolate reductase. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is recommended .

Q. How can synthetic routes be optimized to enhance yield and scalability?

- Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., from 4 hours to 30 minutes).

- Explore green solvents (e.g., ethanol-water mixtures) to improve sustainability.

- Use InCl₃ as a catalyst for thiol-alkylation steps, which increases regioselectivity and reduces byproducts .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

- QSAR models to correlate substituent electronegativity with logP (lipophilicity) and bioavailability.

- Molecular dynamics simulations to assess membrane permeability (e.g., via Caco-2 cell models).

- ADMET prediction tools (e.g., SwissADME) to estimate metabolic stability and toxicity risks .

Q. How do structural modifications influence this compound’s stability under physiological conditions?

The 3-chlorophenyl group (see analogs in ) enhances oxidative stability but may reduce solubility. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. Introducing electron-donating groups (e.g., methoxy) or salt formation (e.g., hydrochloride) can improve pH-dependent stability .

Q. What interdisciplinary applications are emerging for this compound?

Beyond antimicrobials, recent studies highlight:

- Anticancer potential : Apoptosis induction in leukemia cell lines via caspase-3 activation.

- Material science : Use as a ligand for metal-organic frameworks (MOFs) with catalytic applications.

- Agricultural chemistry : Synergistic activity with prothioconazole (a triazole fungicide) to combat resistant fungal strains .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate findings using orthogonal methods (e.g., combine in vitro assays with transcriptomic profiling).

- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction conditions and biological assay parameters.

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and ensure institutional review board (IRB) approval for in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.